Cas no 1006469-12-0 (3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol)
3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol
- 1006469-12-0
- 3-(4-methylpyrazol-1-yl)propan-1-ol
- GQB46912
- AKOS000312087
- EN300-230180
- Z600431978
- BBL040242
- SCHEMBL10174575
- STK350059
- CS-0240817
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- MDL: MFCD06804850
- Inchi: 1S/C7H12N2O/c1-7-5-8-9(6-7)3-2-4-10/h5-6,10H,2-4H2,1H3
- InChI Key: BZNPRBHEZCFDBN-UHFFFAOYSA-N
- SMILES: OCCCN1C=C(C)C=N1
Computed Properties
- Exact Mass: 140.094963011g/mol
- Monoisotopic Mass: 140.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 97.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 38Ų
3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-230180-0.05g |
3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol |
1006469-12-0 | 95% | 0.05g |
$159.0 | 2024-06-20 | |
| Enamine | EN300-230180-0.1g |
3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol |
1006469-12-0 | 95% | 0.1g |
$236.0 | 2024-06-20 | |
| Enamine | EN300-230180-0.25g |
3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol |
1006469-12-0 | 95% | 0.25g |
$337.0 | 2024-06-20 | |
| Enamine | EN300-230180-0.5g |
3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol |
1006469-12-0 | 95% | 0.5g |
$530.0 | 2024-06-20 | |
| Enamine | EN300-230180-1.0g |
3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol |
1006469-12-0 | 95% | 1.0g |
$680.0 | 2024-06-20 | |
| Enamine | EN300-230180-2.5g |
3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol |
1006469-12-0 | 95% | 2.5g |
$1070.0 | 2024-06-20 | |
| Enamine | EN300-230180-5.0g |
3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol |
1006469-12-0 | 95% | 5.0g |
$1720.0 | 2024-06-20 | |
| Enamine | EN300-230180-10.0g |
3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol |
1006469-12-0 | 95% | 10.0g |
$3019.0 | 2024-06-20 | |
| Enamine | EN300-230180-1g |
3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol |
1006469-12-0 | 95% | 1g |
$680.0 | 2023-09-15 | |
| Enamine | EN300-230180-5g |
3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol |
1006469-12-0 | 95% | 5g |
$1720.0 | 2023-09-15 |
3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol Suppliers
3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol
Comprehensive Overview of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol (CAS No. 1006469-12-0)
3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol (CAS No. 1006469-12-0) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, material science, and agrochemical research. This compound, characterized by its unique pyrazole moiety and propanol backbone, serves as a versatile building block for synthesizing more complex molecules. Its molecular structure, which includes a 4-methyl-1H-pyrazole group linked to a propan-1-ol chain, offers exceptional reactivity and functional group compatibility, making it a valuable intermediate in various industrial and academic applications.
In recent years, the demand for 3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol has surged due to its potential in drug discovery and development. Researchers are particularly interested in its role as a precursor for designing small-molecule inhibitors and bioactive compounds. The pyrazole ring, a common pharmacophore, is known for its ability to modulate biological targets, such as enzymes and receptors. This has led to increased searches for "pyrazole derivatives in drug design" and "CAS 1006469-12-0 applications" across scientific databases and search engines.
Beyond pharmaceuticals, 3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol is also explored in material science for developing advanced polymers and coating materials. Its hydroxyl group provides a reactive site for polymerization or cross-linking, which aligns with the growing trend of "sustainable material innovation." Industries are increasingly seeking eco-friendly alternatives, and this compound's adaptability positions it as a candidate for green chemistry initiatives. Queries like "propanol derivatives in materials" and "functionalized pyrazoles" reflect this emerging interest.
The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 4-methyl-1H-pyrazole with 3-bromopropan-1-ol under controlled conditions. Optimizing this process has been a focal point for chemists, as evidenced by searches for "efficient pyrazole alkylation methods" and "CAS 1006469-12-0 synthesis." Advances in catalytic systems and solvent selection have improved yields and reduced environmental impact, addressing the broader demand for "green synthetic routes."
Analytical characterization of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol relies on techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and confirm structural integrity, critical for applications requiring high specificity. The compound's stability under various conditions has also been a topic of investigation, with researchers examining its "thermal degradation profile" and "solubility in organic solvents." Such studies are vital for formulating commercial products and scaling up production.
In agrochemical research, 3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol has shown promise as an intermediate for crop protection agents. Its structural features align with the development of novel pesticides and herbicides, addressing global challenges like pest resistance and food security. Searches for "pyrazole-based agrochemicals" highlight the agricultural sector's interest in this compound's potential.
Regulatory and safety assessments of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol emphasize its low toxicity profile under standard handling conditions. Proper storage recommendations include avoiding prolonged exposure to moisture and high temperatures, which aligns with general best practices for organic intermediates. Safety data sheets (SDS) and regulatory compliance information are frequently searched alongside the compound's CAS number, underscoring the importance of transparency in industrial applications.
Looking ahead, the versatility of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol ensures its continued relevance in interdisciplinary research. Whether in "medicinal chemistry," "material engineering," or "agrochemical innovation," this compound exemplifies the convergence of molecular design and practical utility. As scientific inquiries evolve, so too will the exploration of its untapped potential, solidifying its place in the landscape of specialty chemicals.
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